Cas no 83392-10-3 (Tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate)

Tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate structure
83392-10-3 structure
Product Name:Tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate
CAS番号:83392-10-3
MF:C17H35N3O4
メガワット:345.477504968643
MDL:MFCD32644559
CID:671723
Update Time:2025-05-24

Tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate 化学的及び物理的性質

名前と識別子

    • 13-Oxa-2,6,11-triazapentadecanoic acid, 14,14-dimethyl-12-oxo-,1,1-dimethylethyl ester
    • N1,N3-DiBoc-spermidine
    • 2,6,11-Triazadodecanedioic acid di-tert-butyl ester
    • Tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate
    • 1,1-Dimethylethyl 14,14-dimethyl-12-oxo-13-oxa-2,6,11-triazapentadecanoate (ACI)
    • (4-((tert-Butoxycarbonyl)amino)butyl)(3-((tert-butoxycarbonyl)amino)propyl)amine
    • N1,N8-Di(tert-butoxycarbonyl)spermidine
    • N1,N8-Di-(tert-butoxycarbonyl)spermidine
    • MDL: MFCD32644559
    • インチ: 1S/C17H35N3O4/c1-16(2,3)23-14(21)19-12-8-7-10-18-11-9-13-20-15(22)24-17(4,5)6/h18H,7-13H2,1-6H3,(H,19,21)(H,20,22)
    • InChIKey: IGJAYGNJQNIACJ-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCCCCNCCCNC(=O)OC(C)(C)C)=O)C(C)(C)C

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 13
  • 複雑さ: 373
  • トポロジー分子極性表面積: 88.7

Tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N84780-1g
N1,N3-DiBoc-spermidine
83392-10-3 97%
1g
¥2462.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N84780-100mg
N1,N3-DiBoc-spermidine
83392-10-3 97%
100mg
¥424.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N84780-250mg
N1,N3-DiBoc-spermidine
83392-10-3 97%
250mg
¥718.0 2024-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HR556-250mg
Tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate
83392-10-3 97%
250mg
2445CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HR556-100mg
Tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate
83392-10-3 97%
100mg
890CNY 2021-05-07
eNovation Chemicals LLC
Y1200237-1g
N1,N3-DiBoc-spermidine
83392-10-3 95%
1g
$600 2024-07-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HR556-200mg
Tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate
83392-10-3 97%
200mg
1215.0CNY 2021-07-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HR556-50mg
Tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate
83392-10-3 97%
50mg
486.0CNY 2021-07-15
Ambeed
A1165501-100mg
N1,N3-DiBoc-spermidine
83392-10-3 97%
100mg
$57.0 2025-04-16
Ambeed
A1165501-250mg
N1,N3-DiBoc-spermidine
83392-10-3 97%
250mg
$132.0 2025-04-16

Tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 55 psi, rt
リファレンス
Synthesis of a novel nitroimidazole-spermidine derivative as a tumor-targeted hypoxia-selective cytotoxin
Papadopoulou, Maria V.; et al, Bioorganic & Medicinal Chemistry Letters, 2004, 14(6), 1519-1522

合成方法 2

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  10 min, 0 °C; 0 °C → rt; overnight, rt
リファレンス
Clickable Polyamine Derivatives as Chemical Probes for the Polyamine Transport System
Vanhoutte, Roeland; et al, ChemBioChem, 2018, 19(9), 907-911

合成方法 3

はんのうじょうけん
リファレンス
Polyamine-Substituted Gadolinium Chelates: A New Class of Intracellular Contrast Agents for Magnetic Resonance Imaging of Tumors
Wolf, Markus; et al, Journal of Medicinal Chemistry, 2007, 50(1), 139-148

合成方法 4

はんのうじょうけん
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol
リファレンス
Selective protection of mixed primary-secondary amines. Simple preparation of N1,N8-bis(tert-butyloxycarbonyl)spermidine
Almeida, M. Lurdes S.; et al, Journal of the Chemical Society, 1987, (16), 1250-1

合成方法 5

はんのうじょうけん
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Acetic acid ,  Water
リファレンス
Selective protection of polyamines: Synthesis of model compounds and spermidine derivatives
Almeida, M. Lurdes S.; et al, Journal of the Chemical Society, 1988, (7), 1905-11

合成方法 6

はんのうじょうけん
1.1 Reagents: Borate(1-), trihydro(2,2,2-trifluoroacetato-κO)-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ;  5 h, 20 °C
リファレンス
Sodium trifluoroacetoxyborohydride
Gribble, Gordon W., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

合成方法 7

はんのうじょうけん
1.1 Catalysts: Borate(1-), trihydro(2,2,2-trifluoroacetato-κO)-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ;  5 h, 20 °C
リファレンス
Sodium Trifluoroacetoxyborohydride
Gribble, Gordon W., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

合成方法 8

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Toluene ;  4 h, 120 °C
1.2 4 h, 60 °C
リファレンス
Probing the mid-gorge of cholinesterases with spacer-modified bivalent quinazolinimines leads to highly potent and selective butyrylcholinesterase inhibitors
Chen, Xinyu; et al, Bioorganic & Medicinal Chemistry, 2011, 19(3), 1222-1235

合成方法 9

はんのうじょうけん
リファレンス
Synthesis of chirally deuteriated (S-adenosyl-S-methylsulfonio)propylamines and spermidines. Elucidation of the stereochemical course of putrescine aminopropyltransferase (spermidine synthase)
Orr, Gary R.; et al, Journal of the American Chemical Society, 1988, 110(17), 5791-9

合成方法 10

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran
2.1 Reagents: Pyridine ,  Malonic acid Solvents: Ethanol
リファレンス
Chemistry of naturally occurring polyamines. 9. Synthesis of spermidine and spermine photoaffinity labeling reagents
Nagarajan, Srinivasan; et al, Journal of Organic Chemistry, 1985, 50(26), 5735-7

合成方法 11

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  4 h, rt
リファレンス
Design, synthesis and antimalarial/anticancer evaluation of spermidine linked artemisinin conjugates designed to exploit polyamine transporters in Plasmodium falciparum and HL-60 cancer cell lines
Chadwick, James; et al, Bioorganic & Medicinal Chemistry, 2010, 18(7), 2586-2597

合成方法 12

はんのうじょうけん
1.1 Solvents: Dimethylformamide ;  overnight, rt
リファレンス
Selective synthesis of carbamate protected polyamines using alkyl phenyl carbonates
Pittelkow, Michael; et al, Synthesis, 2002, (15), 2195-2202

合成方法 13

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  rt; 16 h, 0 °C
リファレンス
Polyamine conjugates of meso-tritolylporphyrin and protoporphyrin IX: Potential agents for photodynamic therapy of cancers
Sol, Vincent; et al, Bioorganic & Medicinal Chemistry, 2006, 14(5), 1364-1377

合成方法 14

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Toluene ,  Water ;  3 h, 60 °C
1.2 60 °C; 3 h, 60 °C
リファレンス
Exploiting protein fluctuations at the active-site gorge of human cholinesterases: further optimization of the design strategy to Develop Extremely Potent Inhibitors
Butini, Stefania; et al, Journal of Medicinal Chemistry, 2008, 51(11), 3154-3170

合成方法 15

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; overnight, 0 °C → rt
リファレンス
Synthesis of New Alkylaminooxysterols with Potent Cell Differentiating Activities: Identification of Leads for the Treatment of Cancer and Neurodegenerative Diseases
de Medina, Philippe; et al, Journal of Medicinal Chemistry, 2009, 52(23), 7765-7777

合成方法 16

はんのうじょうけん
リファレンス
Novel selectively protected spermidine derivatives. Synthesis of a natural siderophore
Araujo, M. Joao S. M. P.; et al, Journal of Chemical Research, 1992, (4),

合成方法 17

はんのうじょうけん
1.1 Reagents: Pyridine ,  Malonic acid Solvents: Ethanol
リファレンス
Chemistry of naturally occurring polyamines. 9. Synthesis of spermidine and spermine photoaffinity labeling reagents
Nagarajan, Srinivasan; et al, Journal of Organic Chemistry, 1985, 50(26), 5735-7

合成方法 18

はんのうじょうけん
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
2.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Acetic acid ,  Water
リファレンス
Selective protection of polyamines: Synthesis of model compounds and spermidine derivatives
Almeida, M. Lurdes S.; et al, Journal of the Chemical Society, 1988, (7), 1905-11

合成方法 19

はんのうじょうけん
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
2.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol
リファレンス
Selective protection of mixed primary-secondary amines. Simple preparation of N1,N8-bis(tert-butyloxycarbonyl)spermidine
Almeida, M. Lurdes S.; et al, Journal of the Chemical Society, 1987, (16), 1250-1

合成方法 20

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 55 psi, rt
リファレンス
Synthesis of a novel nitroimidazole-spermidine derivative as a tumor-targeted hypoxia-selective cytotoxin
Papadopoulou, Maria V.; et al, Bioorganic & Medicinal Chemistry Letters, 2004, 14(6), 1519-1522

合成方法 21

はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: Water
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
3.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Acetic acid ,  Water
リファレンス
Selective protection of polyamines: Synthesis of model compounds and spermidine derivatives
Almeida, M. Lurdes S.; et al, Journal of the Chemical Society, 1988, (7), 1905-11

合成方法 22

はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: Water
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
3.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol
リファレンス
Selective protection of mixed primary-secondary amines. Simple preparation of N1,N8-bis(tert-butyloxycarbonyl)spermidine
Almeida, M. Lurdes S.; et al, Journal of the Chemical Society, 1987, (16), 1250-1

Tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate Raw materials

Tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate Preparation Products

Tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate 関連文献

推奨される供給者
TAIXING JOXIN BIO-TEC CO.,LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
TAIXING JOXIN BIO-TEC CO.,LTD.
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
SunaTech Inc.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
SunaTech Inc.